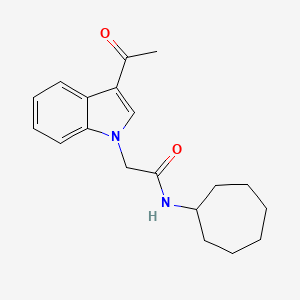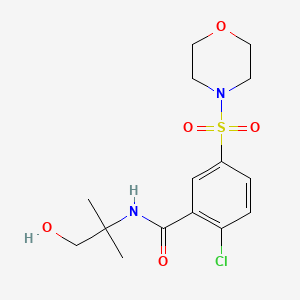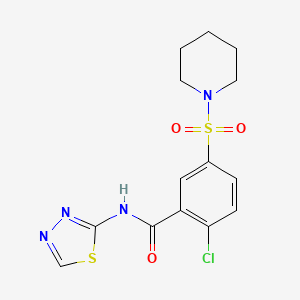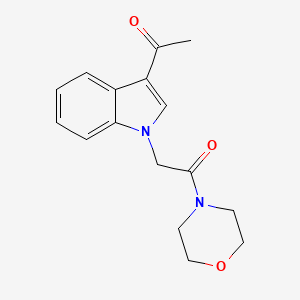
2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core substituted with an acetyl group at the 3-position and a cycloheptylacetamide group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The acetylation of the indole at the 3-position can be achieved using acetic anhydride in the presence of a base such as pyridine . The final step involves the N-alkylation of the indole nitrogen with cycloheptylacetamide using an alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets in the body. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl group and cycloheptylacetamide moiety can further influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-acetyl-1H-indol-1-yl)acetamide: Similar structure but lacks the cycloheptyl group.
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide: Similar structure but contains a benzyl group instead of a cycloheptyl group.
2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide: Contains a hydroxyphenyl group instead of a cycloheptyl group.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide is unique due to the presence of the cycloheptyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity for certain molecular targets and improve its stability and solubility compared to similar compounds.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(22)17-12-21(18-11-7-6-10-16(17)18)13-19(23)20-15-8-4-2-3-5-9-15/h6-7,10-12,15H,2-5,8-9,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBULYRRBUPBFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B3564888.png)





![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B3564923.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B3564930.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3564937.png)
![N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B3564950.png)
![2,6-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3564951.png)
![N-(3-{[(2,6-dimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B3564963.png)
![N-[(4-benzamidophenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B3564964.png)

